molecular formula C14H21NO4 B8275779 4-(3,3-Diethoxypropoxy)benzamide

4-(3,3-Diethoxypropoxy)benzamide

Cat. No.: B8275779
M. Wt: 267.32 g/mol
InChI Key: ZCALNZSERKKAGM-UHFFFAOYSA-N
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Description

4-(3,3-Diethoxypropoxy)benzamide is a synthetic benzamide derivative characterized by a diethoxypropoxy side chain attached to the benzamide core.

Synthesis and Physical Properties:
The compound is synthesized via a two-step process:

Step A: Reaction of 4-hydroxybenzamide with 1-bromo-3-chloropropane in the presence of potassium carbonate and acetonitrile, yielding 4-(3-chloropropoxy)benzamide.

Step B: Substitution of the chlorine atom with diethoxy groups using sodium ethoxide, resulting in this compound. This method achieves an 82% yield and a melting point of 144°C .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

4-(3,3-diethoxypropoxy)benzamide

InChI

InChI=1S/C14H21NO4/c1-3-17-13(18-4-2)9-10-19-12-7-5-11(6-8-12)14(15)16/h5-8,13H,3-4,9-10H2,1-2H3,(H2,15,16)

InChI Key

ZCALNZSERKKAGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCOC1=CC=C(C=C1)C(=O)N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzamides with Alkoxy Side Chains

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Melting Point Biological Activity Reference
4-(3,3-Diethoxypropoxy)benzamide C₁₄H₂₁NO₅ 283.32 Diethoxypropoxy, benzamide 82% 144°C Intermediate in drug synthesis
1-(3,3-Diethoxypropoxy)-4-fluorobenzene C₁₁H₁₅FO₃ 214.23 Diethoxypropoxy, fluorine Not reported Discontinued N/A (discontinued product)
4-Methoxy-3-(3-methoxypropoxy)-N-{[(3S,4S)-4-{[(4-methylphenyl)sulfonyl]amino}pyrrolidin-3-yl]methyl}-N-(propan-2-yl)benzamide C₃₀H₄₄N₄O₆S 588.77 Methoxy, sulfonamide, pyrrolidine Not reported Not reported Target for protein binding (PDB ligand)

Key Observations :

  • Stability : The discontinued status of 1-(3,3-Diethoxypropoxy)-4-fluorobenzene suggests challenges in stability or synthesis, contrasting with the robust synthetic route of the target compound.
  • Complexity : The compound in demonstrates how additional functional groups (e.g., sulfonamide, pyrrolidine) increase molecular weight and complexity, which may affect pharmacokinetics .

Pharmacologically Active Benzamides

Compound Name Molecular Formula Key Modifications Biological Activity Reference
Mosapride Metabolite (Compound 3) C₂₁H₂₄ClFN₂O₄ Ethoxy, fluorobenzyl, morpholine Reduced 5-HT₄ receptor agonism
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide C₁₆H₁₂ClFN₂O Imidazole, chloro, fluoro Anticancer (cervical cancer)
3,4-Dihydroxybenzamide C₇H₇NO₃ Hydroxyl groups Antioxidant (natural product)

Key Observations :

  • Receptor Activity : Modifications like fluorobenzyl and morpholine in mosapride metabolites reduce serotonin receptor activity compared to the parent drug, highlighting the sensitivity of pharmacological profiles to substituents .
  • Natural Analogs : 3,4-Dihydroxybenzamide, isolated from plants, lacks the diethoxypropoxy chain but exhibits antioxidant properties, emphasizing the role of hydroxyl groups in redox activity .

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